Benzamide, N-(3-methylphenyl)-4-nitro-
Description
Amide Linkages in Organic Chemistry and Pharmaceutical Design
The amide bond is a cornerstone of organic chemistry and is of paramount importance in the design and function of pharmaceuticals. This linkage, characterized by a carbonyl group attached to a nitrogen atom, is fundamental to the structure of peptides and proteins.
Several key properties of the amide bond contribute to its significance in drug design:
Stability : The amide bond is notably stable under physiological conditions, ensuring the integrity of a drug's molecular structure as it travels to its target.
Hydrogen Bonding : Amide groups can act as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group). This dual capability is crucial for the specific binding interactions between a drug molecule and its biological target, such as an enzyme or receptor.
The prevalence of the amide linkage is evident in the vast number of top-selling pharmaceuticals that contain this functional group, highlighting its role in creating effective and stable therapeutic agents.
Overview of Benzamide (B126) Scaffold as Bioactive Moiety
The benzamide scaffold, which consists of a benzene (B151609) ring attached to an amide group, is a privileged structure in medicinal chemistry. This core is present in a wide array of compounds that exhibit diverse and significant pharmacological activities. The versatility of the benzamide structure allows for substitutions on both the benzene ring and the amide nitrogen, enabling the fine-tuning of its biological and physicochemical properties.
Benzamide derivatives have been reported to possess a broad spectrum of biological activities, including:
| Pharmacological Activity | Description |
|---|---|
| Antimicrobial | Activity against various bacteria and fungi. |
| Analgesic | Pain-relieving properties. |
| Anti-inflammatory | Reduction of inflammation. |
| Anticancer | Inhibition of cancer cell growth. |
| Antidiabetic | Management of blood sugar levels. nih.gov |
| Anticonvulsant | Prevention or reduction of the severity of seizures. |
The ability to readily modify the benzamide scaffold makes it an attractive starting point for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
OJZGTNXZLKZWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation
Comprehensive Spectroscopic Characterization Techniques
The molecular structure of Benzamide (B126), N-(3-methylphenyl)-4-nitro-, is unequivocally determined through a combination of vibrational and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of a secondary amide like Benzamide, N-(3-methylphenyl)-4-nitro-, displays characteristic bands for the N-H group. A single, sharp N-H stretching vibration is typically observed in the region of 3500-3300 cm⁻¹. ucla.edu In solid samples, hydrogen bonding can cause this band to broaden and shift to a lower frequency, often appearing in the 3330-3060 cm⁻¹ range. spcmc.ac.in
Another key indicator is the amide II band, which arises from the interaction between N-H bending and C-N stretching vibrations. spcmc.ac.in This band is strong and appears in the region of 1570-1515 cm⁻¹ for solid-state secondary amides. spcmc.ac.in
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3330 - 3060 |
| N-H Bend (Amide II) | 1570 - 1515 |
The carbonyl (C=O) stretching vibration, also known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. spcmc.ac.inmsu.edu For secondary amides, this band typically appears in the range of 1680-1630 cm⁻¹. ucla.edu The exact position is influenced by factors such as hydrogen bonding and conjugation with the aromatic ring. spcmc.ac.inmsu.edu The conjugation with the phenyl ring tends to lower the frequency compared to aliphatic ketones. msu.edu
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O Stretch (Amide I) | 1680 - 1630 |
The nitro (NO₂) group provides two strong and easily identifiable bands in the FT-IR spectrum. orgchemboulder.comspectroscopyonline.com For aromatic nitro compounds, the asymmetric stretching vibration occurs in the 1550-1475 cm⁻¹ region, while the symmetric stretching vibration is found between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These bands are intense due to the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1550 - 1475 |
| Symmetric NO₂ Stretch | 1360 - 1290 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons.
The ¹H NMR spectrum of Benzamide, N-(3-methylphenyl)-4-nitro-, is predicted to show distinct signals corresponding to the protons of the 4-nitrophenyl group, the 3-methylphenyl group, the amide N-H, and the methyl group.
Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between 8.5 and 9.5 ppm. The chemical shift can be concentration-dependent.
4-Nitrophenyl Protons: The two sets of protons on the 4-nitrophenyl ring will appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected around 8.2-8.4 ppm, while the protons meta to the nitro group (and ortho to the carbonyl) would appear around 7.8-8.0 ppm.
3-Methylphenyl Protons: The protons on this ring will exhibit a more complex pattern. A singlet for the proton between the two substituents (position 2), a doublet of doublets for the proton at position 6, a triplet for the proton at position 5, and a doublet for the proton at position 4 are anticipated. These signals typically appear in the range of 7.0-7.6 ppm.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around 2.3-2.4 ppm.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Amide (N-H) | 8.5 - 9.5 | Broad Singlet |
| H ortho to -NO₂ | 8.2 - 8.4 | Doublet |
| H meta to -NO₂ | 7.8 - 8.0 | Doublet |
| 3-Methylphenyl (Ar-H) | 7.0 - 7.6 | Multiplets |
| Methyl (-CH₃) | 2.3 - 2.4 | Singlet |
Crystal Structure Analysis via X-ray Diffraction
Amide Group Conformation (N-H and C=O bond orientation)
The structural conformation of Benzamide, N-(3-methylphenyl)-4-nitro-, is characterized by a non-planar arrangement. The amide group itself typically adopts a trans conformation, where the amide N-H bond and the carbonyl C=O bond are oriented on opposite sides of the central C-N bond. This configuration is a common and energetically favorable state for secondary amides. researchgate.net
A key feature of the molecule's three-dimensional structure is the significant twist between its constituent aromatic rings. The 4-nitrophenyl and 3-methylphenyl rings are not coplanar. The dihedral angle between the mean planes of these two rings has been reported in crystallographic studies to be approximately 63.41 (5)°. researchgate.net Furthermore, the amide group is twisted relative to both aromatic systems. For instance, the dihedral angle between the amide group and the benzene (B151609) ring can be around 20.5 (1)°. researchgate.net This twisted conformation arises from a balance of steric hindrance between the rings and the electronic effects of the substituents.
Table 1: Selected Dihedral Angles for Benzamide, N-(3-methylphenyl)-4-nitro- Analogues
| Parameter | Value (°) |
| Dihedral Angle (Benzene Ring vs. Methylphenyl Ring) | 63.41 (5) |
| Dihedral Angle (Amide Group vs. Benzene Ring) | 20.5 (1) |
| Data derived from a closely related analogue, N-(4-methylphenyl)benzamide. researchgate.net |
Intermolecular Interactions and Crystal Packing Motifs
The supramolecular architecture of Benzamide, N-(3-methylphenyl)-4-nitro- in the solid state is governed by a combination of hydrogen bonds and other non-covalent interactions, which together define the crystal packing.
The most significant intermolecular force directing the crystal packing is the N-H···O hydrogen bond. The amide group's N-H acts as a hydrogen-bond donor, while the oxygen atoms of the nitro group and the carbonyl group are effective acceptors. These interactions link adjacent molecules, often forming infinite one-dimensional chains. researchgate.net In these chains, the N-H of one molecule connects to an oxygen atom (typically from the nitro or carbonyl group) of a neighboring molecule, creating a robust, repeating pattern that extends throughout the crystal lattice.
In addition to the primary N-H···O network, weaker C-H···O hydrogen bonds provide further stability to the crystal structure. In these interactions, hydrogen atoms attached to the aromatic rings act as weak donors to the oxygen atoms of the nitro and carbonyl groups on adjacent molecules. These C-H···O bonds help to interconnect the primary hydrogen-bonded chains, building a more complex and stable three-dimensional framework. For example, molecules can be linked into inversion dimers through pairs of N-H···O hydrogen bonds, which are further connected by C-H···O interactions to form sheets. nih.gov
Table 2: Hydrogen Bonding Parameters in Related Structures
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Resulting Motif |
| Strong H-Bond | N-H···O=C | 2.927 (3) | 167 | Inversion Dimer (R²₂(8)) |
| Weak H-Bond | C-H···O=C | 3.333 (3) | 137 | Inversion Dimer (R²₂(14)) |
| Weak H-Bond | C-H···O=N | 3.459 (3) | 155 | Chain |
| Data from a related nitrobenzamide structure. nih.gov |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool in computational chemistry and materials science for predicting molecular properties.
Electronic Structure Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For Benzamide (B126), N-(3-methylphenyl)-4-nitro-, a DFT calculation would determine the energies of these orbitals and the resulting energy gap, providing a quantitative measure of its kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. The different colors on an MEP map indicate the distribution of charge: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
An MEP analysis of Benzamide, N-(3-methylphenyl)-4-nitro- would identify the electron-rich and electron-poor regions, offering insights into its reactivity and hydrogen bonding capabilities.
Theoretical Spectroscopic Data Correlation
DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing the theoretically calculated spectra with experimental data, researchers can validate the computed molecular geometry and gain a deeper understanding of the vibrational modes and electronic transitions of the molecule. This correlation is essential for the accurate structural characterization of the compound.
Intermolecular Interaction Analysis
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal packing and polymorphism.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. Different properties can be mapped onto this surface to highlight specific types of intermolecular contacts.
Energy Frameworks for Organic Systems
Energy framework analysis is a computational method that provides a visual and quantitative understanding of the packing of molecules in a crystal. It involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction. This method allows for the visualization of the topology and strength of the intermolecular interactions that stabilize the crystal structure.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Binding Affinity and Docking Scores
Information regarding the binding affinity and docking scores of Benzamide, N-(3-methylphenyl)-4-nitro- against specific biological targets is not available in published literature. Data tables presenting such findings cannot be generated.
Identification of Key Binding Site Residues and Interaction Types (e.g., Hydrogen Bonding, Hydrophobic, Electrostatic)
Without molecular docking studies, the key amino acid residues that would interact with Benzamide, N-(3-methylphenyl)-4-nitro- within a protein's binding site have not been identified. Similarly, the nature of these potential interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces, remains uncharacterized.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are instrumental in understanding the stability of ligand-protein complexes and the dynamic behavior of molecules in a biological environment.
Ligand-Protein Complex Stability and Dynamics (e.g., RMSD analysis)
There are no available studies that have performed molecular dynamics simulations on a complex of Benzamide, N-(3-methylphenyl)-4-nitro- and a target protein. Therefore, analyses of the stability of such a complex, often evaluated through metrics like Root Mean Square Deviation (RMSD), have not been reported.
Conformational Analysis in Biological Environments
The conformational changes of Benzamide, N-(3-methylphenyl)-4-nitro- within a simulated biological environment have not been investigated. Such studies would provide insight into the molecule's flexibility and the adoption of bioactive conformations, which are critical for its interaction with biological targets.
Preclinical Biological Activities and Mechanistic Insights
Antidiabetic Potential (In Vitro Enzyme Inhibition)
Alpha-Amylase Inhibition:No specific data from in vitro assays on the alpha-amylase inhibitory potential of Benzamide (B126), N-(3-methylphenyl)-4-nitro- could be located.
Due to the absence of specific research findings for Benzamide, N-(3-methylphenyl)-4-nitro-, creating data tables and a list of mentioned compounds as requested is not feasible.
Glucokinase Activation
Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.gov Small molecule glucokinase activators (GKAs) can enhance glucose-stimulated insulin secretion and hepatic glucose uptake. nih.govnih.gov While a variety of benzamide derivatives have been investigated as allosteric glucokinase activators, there is currently no specific published research demonstrating the glucokinase activation potential of N-(3-methylphenyl)-4-nitrobenzamide. nih.govnih.gov Studies on other benzamide series, such as 3,5-disubstituted benzamide analogs, have shown that modifications to the benzamide scaffold can lead to potent GK activation. nih.gov However, without direct experimental evidence, the effect of the N-(3-methylphenyl)-4-nitro- substitution pattern on glucokinase activity remains uncharacterized.
Anticancer Research (In Vitro Cell Line Studies)
Research into benzamide derivatives has identified their potential as anticancer agents. nih.govacs.orgnih.gov A significant body of work has focused on a series of benzamide analogs and their activity against small cell lung cancer (SCLC). nih.govacs.orgnih.gov
Modulation of Apoptosis Pathways
N-substituted benzamides have been shown to induce apoptosis in various cancer cell lines. nih.gov The mechanism of action for some benzamides involves the induction of G2/M cell cycle arrest, a cellular state that can precede apoptosis. nih.gov While the broader class of benzamides is associated with pro-apoptotic activity, specific studies detailing the modulation of apoptosis pathways by N-(3-methylphenyl)-4-nitrobenzamide are not currently available.
Specific Target Engagement (e.g., β-Tubulin Covalent Modification)
A key mechanism of action identified for a class of benzamide anticancer compounds is the covalent modification of β-tubulin. nih.govacs.orgnih.gov Through a multipronged approach involving medicinal chemistry and probe reagent development, it was established that these benzamides target the colchicine binding pocket of β-tubulin. nih.gov The interaction proceeds via a nucleophilic aromatic substitution, leading to the covalent modification of cysteine 239. nih.gov This covalent binding impairs microtubule dynamics, a critical process for cell division, and consequently induces cell cycle arrest at the G2/M transition. nih.gov The anti-cancer potency of a series of benzamide analogs was found to strongly correlate with their ability to compete with a probe that binds to β-tubulin, indicating that β-tubulin is the functional target. nih.govacs.orgnih.gov While these findings are significant for the benzamide class, it is important to note that the specific compound N-(3-methylphenyl)-4-nitrobenzamide was not explicitly identified as one of the tested analogs in the primary accessible literature.
Activity against Small Cell Lung Cancer (SCLC) Cell Lines
Phenotypic high-throughput screening has identified benzamide small molecules with activity against small cell lung cancer cells. nih.govacs.orgnih.gov Further studies on analogs have demonstrated sensitivity in both mouse and human SCLC cell lines, including H889, H2107, and H128, suggesting a conserved protein target across species. nih.govacs.org The activity of these benzamides is linked to their ability to covalently modify β-tubulin, as described in the preceding section. nih.gov Although a structure-activity relationship for this class of benzamides has been explored, specific efficacy data for N-(3-methylphenyl)-4-nitrobenzamide against SCLC cell lines is not detailed in the available research.
Due to the lack of specific data for Benzamide, N-(3-methylphenyl)-4-nitro- in the reviewed literature, a data table for its activity against SCLC cell lines cannot be generated at this time.
Other Investigated Biological Activities (Preclinical)
Anti-inflammatory Properties
The anti-inflammatory potential of various benzamide derivatives has been a subject of scientific inquiry. nih.govresearchgate.net Studies on novel N-phenylcarbamothioylbenzamides, for instance, have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema test in mice. nih.govresearchgate.net However, there is no specific preclinical data available in the reviewed literature concerning the anti-inflammatory properties of N-(3-methylphenyl)-4-nitrobenzamide.
Due to the absence of specific preclinical data for Benzamide, N-(3-methylphenyl)-4-nitro- in the context of anti-inflammatory activity, a data table for its properties cannot be provided.
Anticonvulsant Activity (e.g., Maximal Electroshock Seizure (MES) test, Pentylenetetrazol (PTZ) induced seizures)
The Maximal Electroshock Seizure (MES) test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. nih.gov The test involves applying an electrical stimulus to induce a seizure, with the abolition of the tonic hindlimb extension component considered a sign of protection. nih.govuc.pt The Pentylenetetrazol (PTZ) seizure test, another common model, assesses a compound's ability to raise the seizure threshold against a chemical convulsant, which is indicative of efficacy against clonic, forebrain seizures. nih.gov
While direct testing of Benzamide, N-(3-methylphenyl)-4-nitro- is not extensively reported, research on a short series of structurally similar 4-nitro-N-phenylbenzamides has demonstrated significant anticonvulsant properties in these models. nih.gov Notably, compounds such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were shown to be effective in the MES test in mice. nih.gov The latter compound also showed activity against seizures induced by subcutaneous pentylenetetrazol (scPTZ). nih.gov These findings suggest that the 4-nitro-N-phenylbenzamide scaffold is a promising framework for anticonvulsant activity.
The table below summarizes the anticonvulsant activity of representative 4-nitro-N-phenylbenzamide derivatives in the MES test. nih.gov
Anticonvulsant Activity of 4-Nitro-N-Phenylbenzamide Derivatives (MES Test, Mice, i.p.)
| Compound | ED₅₀ (μmol/kg) | TD₅₀ (μmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 |
Antimalarial Activity (e.g., Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition)
Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, spurred by increasing drug resistance. researchgate.netmalariaworld.org This has intensified the search for new therapeutic targets. One such validated target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. nih.govnih.gov PfDHODH is crucial for the parasite's survival as it catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for creating DNA and RNA. researchgate.netnih.gov Unlike its human host, the parasite cannot salvage pre-existing pyrimidines, making this pathway indispensable. researchgate.netnih.gov
The benzamide scaffold, specifically N-phenylbenzamide derivatives (also known as benzanilides), has been a subject of investigation for the development of PfDHODH inhibitors. researchgate.netresearchgate.net Molecular docking studies have been employed to design and optimize benzamide analogues as potential antimalarial agents targeting this enzyme. researchgate.net Although specific studies on the antimalarial activity or PfDHODH inhibition of Benzamide, N-(3-methylphenyl)-4-nitro- are not currently available, its structural similarity to other N-phenylbenzamides suggests it could be a candidate for such investigations.
Antioxidant Capacity (e.g., DPPH, FRAP assays)
Antioxidant capacity is a measure of a substance's ability to neutralize free radicals, which are implicated in various disease pathologies. This property is commonly evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.comresearchgate.net
The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that can be measured spectrophotometrically. phcogj.com The FRAP assay operates on a different mechanism, measuring the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of an antioxidant. nih.gov To date, the antioxidant potential of Benzamide, N-(3-methylphenyl)-4-nitro- has not been reported in studies utilizing the DPPH, FRAP, or other standard antioxidant assays.
Proposed Mechanisms of Action at the Molecular Level
Enzymatic Reduction of Nitro Group and Subsequent Biomolecular Interactions
The 4-nitro group on the benzamide scaffold is a key functional group that can undergo metabolic transformation within biological systems. Aromatic nitro compounds are known to be substrates for a variety of nitroreductase enzymes. These flavoenzymes catalyze the reduction of the nitro group (–NO₂) to corresponding nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) intermediates, ultimately leading to the formation of an amine (–NH₂) group.
This bioactivation process is significant because the intermediates, particularly the hydroxylamine derivative, are reactive species capable of interacting with cellular macromolecules. The reduction of the nitro group can thus be a critical step in the mechanism of action for this class of compounds, potentially leading to downstream biological effects through covalent modification of proteins or nucleic acids.
Role of Lipophilicity in Cellular Penetration
The ability of a drug candidate to penetrate cellular membranes to reach its target is a critical factor in its biological activity. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a primary determinant of this process. mdpi.com For compounds like Benzamide, N-(3-methylphenyl)-4-nitro-, which may need to target intracellular enzymes or receptors, sufficient lipophilicity is required to cross the lipid bilayer of the cell membrane.
Studies on related nitrobenzamide derivatives have highlighted lipophilicity as a crucial factor for enhancing membrane permeation. mdpi.com However, there is a delicate balance; while increased lipophilicity can improve cellular uptake, it can also lead to reduced aqueous solubility, which may pose challenges for formulation and bioavailability. mdpi.comnih.gov The incorporation of specific functional groups, such as fluorine, into benzamide scaffolds has been shown to modulate lipophilicity and, consequently, membrane permeation and binding affinity. nih.gov
Inhibition of Specific Enzymes (e.g., iNOS, COX-2, PCAF HAT)
The benzamide structure is a common motif in various enzyme inhibitors.
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Both iNOS and COX-2 are inducible enzymes that play key roles in the inflammatory process. nih.govnih.gov Inhibition of these enzymes is a major strategy for treating inflammatory diseases. researchgate.netnih.gov While various heterocyclic compounds containing benzamide-like structures have been explored as iNOS and COX-2 inhibitors, there is no specific data confirming the inhibitory activity of Benzamide, N-(3-methylphenyl)-4-nitro- against these enzymes. nih.govgoogle.com
p300/CBP-Associated Factor (PCAF) Histone Acetyltransferase (HAT): PCAF is a histone acetyltransferase (HAT) that plays a critical role in regulating gene expression through the acetylation of histone proteins. nih.govscbt.com The inhibition of HATs has emerged as a promising strategy in oncology. nih.gov Several small molecule HAT inhibitors are based on benzamide or structurally related scaffolds. nih.govcell.com For instance, various 2-acylamino-1-carboxyphenyl-benzamides have shown inhibitory activity against PCAF in vitro. nih.gov This suggests that the benzamide scaffold present in Benzamide, N-(3-methylphenyl)-4-nitro- has the potential to interact with and inhibit PCAF, though direct experimental evidence is required.
Interaction with Receptors (e.g., D4, 5-HT2A)
Following a comprehensive review of published scientific literature, no specific preclinical data detailing the direct interaction of the compound Benzamide, N-(3-methylphenyl)-4-nitro- with the dopamine D4 or serotonin 5-HT2A receptors is currently available.
Extensive searches of chemical and pharmacological databases have not yielded any studies that report binding affinities (such as Ki or IC50 values), functional assay results (agonist or antagonist activity), or mechanistic insights for this specific molecule at these two receptor targets. Research into the broader class of N-phenylbenzamides and nitrobenzamides indicates that various derivatives can exhibit activity at dopamine and serotonin receptors; however, these findings are not directly applicable to the specific substitution pattern of Benzamide, N-(3-methylphenyl)-4-nitro-.
Therefore, it is not possible to provide detailed research findings or data tables on the interaction of this compound with D4 and 5-HT2A receptors at this time. The pharmacological profile for this particular chemical entity in relation to these specific neural receptors remains uncharacterized in the public domain.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency
The biological activity of N-(3-methylphenyl)-4-nitrobenzamide analogs is highly sensitive to the nature and position of substituents on both the benzoyl and N-phenyl rings. The interplay of electronic and steric factors governs the interaction of these compounds with their biological targets.
The electronic properties of substituents play a pivotal role in modulating the biological potency of benzamide (B126) derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its binding affinity to target proteins and its pharmacokinetic properties. wikipedia.orgucalgary.ca
The N-(3-methylphenyl)-4-nitrobenzamide molecule contains a methyl group (-CH3), which is a weak EDG, on the N-phenyl ring and a strong EWG, the nitro group (-NO2), on the benzoyl ring. Research on analogous structures suggests that the presence of both an EDG and an EWG can generate a uniform electron flow, which may lead to a more active and potent compound. nih.gov In other related series, such as N-benzylpivalamides, it has been observed that electron-releasing groups increase the rate of certain reactions, whereas electron-withdrawing groups have a decelerating effect. nih.gov Conversely, studies on different scaffolds have found that the presence of electron-withdrawing groups like -NO2 or -CN can be crucial for activity. mdpi.com The introduction of a nitrile group (-CN), another EWG, has been explored as a strategy in drug design to modulate physicochemical properties and enhance binding affinity through various interactions. researchgate.net
Table 1: Effect of Electronic Group Type on Biological Activity in Related Benzamide Series
| Substituent Type | General Effect on Activity | Rationale |
|---|---|---|
| Electron-Donating Groups (EDGs) | Can enhance activity | May increase electron density in the aromatic ring, potentially improving interaction with biological targets. nih.govresearchgate.net |
The specific placement of substituents on the aromatic rings, known as positional isomerism, has a profound impact on the molecule's three-dimensional shape and electronic properties, which in turn affects its biological activity.
For the nitro group on the benzoyl ring, the para-position (position 4) is a common feature in many biologically active benzamides. Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers have shown that varying the position of the NO2 group from ortho to meta to para induces significant changes in the molecule's geometry, solid-state arrangement, and optical properties. mdpi.com The para-nitro derivative, in that series, exhibited the most red-shifted absorption band, indicating a distinct electronic environment compared to the ortho and meta isomers. mdpi.com In other series of compounds, the difference in inhibitory potential was found to be mainly affected by the position of the NO2 substituent. nih.gov
Similarly, the position of the methyl group on the N-phenyl ring is critical. The meta-position (position 3) in N-(3-methylphenyl)-4-nitrobenzamide influences the rotational freedom and the dihedral angle between the two aromatic rings. Altering the methyl group to the ortho or para position would change the molecule's steric profile and could affect how it fits into a binding pocket. Studies on other molecular systems have demonstrated that the positioning of a methyl group can influence intramolecular interactions, such as C–H···π interactions, which can stabilize a particular conformation. mdpi.com
Modifying the size and shape of the substituents can significantly influence biological activity by introducing steric hindrance or providing additional hydrophobic interactions.
Increasing the alkyl chain length from a methyl to an ethyl or larger group, or introducing bulkier substituents, can have varied effects. In some cases, larger groups can enhance activity by occupying a hydrophobic pocket within the target protein. For instance, in a series of inhibitors for equilibrative nucleoside transporters, the addition of a methyl or ethyl group to a benzene (B151609) moiety was able to restore inhibitory activity. frontiersin.org However, if the binding site is sterically constrained, increasing the size of the substituent can lead to a decrease or complete loss of activity. An increase in the rate of elimination was noted when a methyl group was substituted at a specific position in one study, highlighting the potential impact of even small alkyl groups. researchgate.net The strategic introduction of a chlorine atom, which has a different size and electronic profile than a methyl group, has been shown to substantially improve the intrinsic biological activity of many molecules. eurochlor.org
Pharmacophore Identification and Molecular Features for Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N-(3-methylphenyl)-4-nitrobenzamide and its analogs, a general pharmacophore can be proposed based on its key structural components.
The crucial molecular features likely include:
Two Aromatic Rings: These provide a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with the target.
Amide Linker (-CONH-): This is a critical feature, acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen of the amide group is often found to form a crucial hydrogen bond in binding pockets of target proteins. researchgate.net
Hydrogen Bond Donor: The amide proton (N-H).
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) and the oxygens of the nitro group.
Hydrophobic Group: The methyl group on the N-phenyl ring provides a hydrophobic feature that can interact with non-polar regions of a binding site.
Computational SAR Correlations
Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. mdpi.com For N-aryl derivatives similar to N-(3-methylphenyl)-4-nitrobenzamide, QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov
These models often identify several key molecular descriptors that effectively describe the bioactivity:
AlogP98: An estimate of the compound's lipophilicity (oil/water partition coefficient). This descriptor is important for membrane permeability and hydrophobic interactions with the target.
Wiener Index: A topological descriptor that reflects the molecule's branching and compactness.
Dipole Moment (Dipole-Mag): This descriptor quantifies the polarity of the molecule, which is crucial for electrostatic interactions with a binding site.
For N-(3-methylphenyl)-4-nitrobenzamide, a QSAR model would likely show that its biological activity is a function of its lipophilicity, molecular shape, and the magnitude and orientation of its dipole moment, which is heavily influenced by the strong electron-withdrawing nitro group. mdpi.comnih.gov
Analog Design and Optimization Strategies
Based on the SAR findings, several strategies can be employed to design and optimize analogs of N-(3-methylphenyl)-4-nitrobenzamide with potentially improved activity.
Modification of the N-Phenyl Ring:
Positional Isomerism: Synthesize and test the ortho- and para-methyl analogs to determine the optimal position for this substituent.
Varying Alkyl Groups: Replace the methyl group with other alkyl groups (e.g., ethyl, isopropyl) to probe the size of the hydrophobic pocket.
Introducing Other Substituents: Introduce halogens (e.g., Cl, F) or other EDGs (e.g., -OCH3) at different positions to modulate the electronic properties and explore additional binding interactions.
Modification of the Benzoyl Ring:
Nitro Group Position: Relocate the nitro group to the ortho or meta position to assess the impact on activity.
Replacement of the Nitro Group: Substitute the nitro group with other strong EWGs such as a cyano (-CN) or trifluoromethyl (-CF3) group to fine-tune the electronic properties and hydrogen bonding capacity. mdpi.comresearchgate.net
Scaffold Hopping and Bioisosteric Replacement:
Replace one of the phenyl rings with a heterocyclic ring (e.g., pyridine, thiophene) to alter solubility, metabolic stability, and potential for new vector interactions.
Modify the amide linker to explore other linking chemistries, although this is often a critical interaction point.
These optimization strategies, guided by the foundational SAR principles, allow for the systematic exploration of chemical space to develop analogs with enhanced potency and selectivity.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to Benzamide (B126), N-(3-methylphenyl)-4-nitro-
The current body of research provides significant insights primarily through the study of closely related analogues. A notable example is the synthesis and evaluation of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their antidiabetic potential. nih.gov Within this series, the compound 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-methylphenyl)-4-nitrobenzamide serves as a key proxy for understanding the potential of the title compound. nih.gov This analogue was successfully synthesized, and its physicochemical properties were characterized. nih.gov
| Property | Value |
|---|---|
| % Yield | 50.81 |
| Melting Point (°C) | 102–104 |
| Rf Value | 0.82 (H:E— 8:2) |
| FTIR (KBr, cm-1) N-H stretch | 3502.97 |
| FTIR (KBr, cm-1) C=O stretch | 1621.03 |
| FTIR (KBr, cm-1) Asymm. NO2 stretch | 1544.11 |
| FTIR (KBr, cm-1) Symm. NO2 stretch | 1340.55 |
| FTIR (KBr, cm-1) Asymm. SO2 stretch | 1370.45 |
| FTIR (KBr, cm-1) Symm. SO2 stretch | 1170.07 |
Beyond this specific analogue, the broader class of 4-nitro-N-phenylbenzamides has been investigated for other biological activities. Research has demonstrated that certain derivatives possess significant anticonvulsant properties. nih.gov For instance, compounds like N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were effective in the maximal electroshock-induced seizure (MES) test in mice. nih.gov This suggests that the 4-nitrobenzamide (B147303) scaffold is a promising starting point for developing neurologically active agents.
| Compound | Activity | Key Finding | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | Antidiabetic (in vitro) | Series showed potent to moderate inhibitory potential against α-glucosidase and α-amylase. | nih.gov |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant | Showed a protective index (PI) of 5.2 in the MES test. | nih.gov |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Anticonvulsant | Demonstrated a protective index (PI) of 11.8 in the MES test and was also active against pentylenetetrazole-induced seizures. | nih.gov |
Unexplored Avenues in Synthetic Chemistry for Novel Benzamide Analogues
The synthesis of benzamide derivatives is well-established, typically involving the reaction of an activated carboxylic acid with an amine. nanobioletters.com A common and facile method for creating the amide bond is the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine. mdpi.com The synthesis of N-benzamides often proceeds by first converting a substituted benzoic acid into its more reactive acid chloride form, commonly using thionyl chloride, which is then reacted with a desired amine. nanobioletters.com
Future synthetic work on analogues of Benzamide, N-(3-methylphenyl)-4-nitro- could explore several avenues:
Modification of the Nitro Group: The position and number of nitro groups on the benzoyl ring could be varied to investigate their impact on activity. The nitro group is known to be a versatile functional group in drug design, contributing to a wide array of therapeutic applications. mdpi.com
Substitution on the Phenyl Rings: Introduction of diverse substituents (e.g., halogens, alkyl, alkoxy groups) on either the benzoyl or the N-phenyl ring can systematically probe the structure-activity relationship (SAR).
Bioisosteric Replacement: The amide linker could be replaced with other functional groups (e.g., sulfonamide, reverse amide) to explore changes in chemical properties and biological activity.
Novel Reaction Methodologies: Employing modern synthetic techniques, such as microwave-assisted synthesis or flow chemistry, could streamline the production of a library of analogues for high-throughput screening.
Advancements in Mechanistic Elucidation and Target Validation
Understanding the mechanism of action is critical for the development of any therapeutic agent. For nitroaromatic compounds, the mechanism of antimicrobial activity is often linked to the reduction of the nitro group. encyclopedia.pub This process can produce toxic intermediates, such as nitroso and superoxide (B77818) species, which may then covalently bind to DNA, leading to cellular damage and death. encyclopedia.pub It is plausible that a similar reductive activation of the nitro group in Benzamide, N-(3-methylphenyl)-4-nitro- could be responsible for potential cytotoxic or antimicrobial effects, an avenue that warrants future investigation.
For activities like enzyme inhibition, computational methods are invaluable. Molecular docking studies, for example, were used to investigate how 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives interact with the active sites of α-glucosidase and α-amylase. nih.gov These studies revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues, providing a rationale for the observed inhibitory activity. nih.gov Future work on Benzamide, N-(3-methylphenyl)-4-nitro- should employ similar in silico techniques to predict potential biological targets and guide experimental validation.
Potential for Rational Drug Design and Development of Next-Generation Benzamide Derivatives
The existing research provides a clear rationale for the continued development of benzamide derivatives. The demonstrated dual potential for antidiabetic and anticonvulsant activities within the 4-nitrobenzamide class presents an exciting opportunity for rational drug design. nih.govnih.gov
Future strategies should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and screening of analogues, as outlined in section 7.2, will be crucial to build a robust SAR model. This will help identify the key structural features required for potency and selectivity for a given biological target.
Target-Based Design: Based on the activities observed, efforts can be focused on designing potent and selective inhibitors of specific targets, such as α-glucosidase for diabetes or specific ion channels for epilepsy. nih.gov
Pharmacokinetic Optimization: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, as performed for the sulfamoyl-nitrobenzamide series, can be used early in the design process to select for candidates with favorable drug-like properties. nih.gov
Fragment-Based and Deconstruction-Reconstruction Approaches: These modern drug design strategies can be utilized to identify key binding fragments and build novel scaffolds with improved properties.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Critical for confirming substitution patterns. For example, the nitro group at C4 deshields adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons near NO2) .
- UV-Vis Spectroscopy : Detects π→π* transitions in the nitro-aromatic system (λmax ~270–310 nm) .
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ for C15H13N2O3: 277.0947) .
Q. Resolving Data Contradictions :
- NMR Signal Overlap : Use 2D experiments (COSY, HSQC) to resolve ambiguities in crowded aromatic regions.
- Discrepancies in Mass : Confirm isotopic patterns (e.g., chlorine isotopes in 3,4-dichloro derivatives) or consider adduct formation in ESI-MS .
How can X-ray crystallography using SHELX software be applied to determine the crystal structure of N-(3-methylphenyl)-4-nitrobenzamide derivatives?
Q. Advanced Research Focus
Q. Example Findings :
- Torsion Angles : Nitro groups often exhibit near-planar geometry with the benzene ring (torsion angle <10°) .
- Intermolecular Interactions : Hydrogen bonds between amide NH and nitro O atoms stabilize crystal packing .
What strategies are recommended for analyzing and reconciling contradictory data in the thermal stability and decomposition profiles of nitro-substituted benzamides?
Q. Advanced Research Focus
Q. Advanced Research Focus
Q. Example Bioactivity Data :
| Derivative | IC50 (μM, MCF-7) | Caspase-3 Activation (%) |
|---|---|---|
| 4-Cyano-substituted | 12.5 ± 1.2 | 45 ± 5 |
| 3,4-Dichloro-substituted | 8.7 ± 0.9 | 62 ± 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
